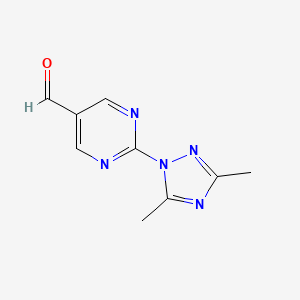

2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17839056

Molecular Formula: C9H9N5O

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N5O |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 2-(3,5-dimethyl-1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H9N5O/c1-6-12-7(2)14(13-6)9-10-3-8(5-15)4-11-9/h3-5H,1-2H3 |

| Standard InChI Key | HYOIADZJXNKOHI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=N1)C)C2=NC=C(C=N2)C=O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde belongs to the class of nitrogen-containing heterocyclic compounds. Its structure comprises a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at position 2 with a 1,2,4-triazole moiety (a five-membered ring with three nitrogen atoms) and at position 5 with an aldehyde group (-CHO). This arrangement confers unique electronic and steric properties, enabling participation in diverse chemical reactions and interactions with biological targets.

The molecular formula is C₇H₆N₄O, with a molecular weight of 178.15 g/mol. The aldehyde group enhances reactivity, facilitating nucleophilic additions and condensations, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for biological activity.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 178.15 g/mol |

| Functional Groups | Triazole, Pyrimidine, Aldehyde |

| Melting Point Range | 150–250°C (similar compounds) |

| Solubility | Moderate in polar solvents |

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from pyrimidine and triazole precursors. A common approach includes:

-

Functionalization of Pyrimidine: Introduction of a leaving group (e.g., chlorine) at position 2 of the pyrimidine ring.

-

Nucleophilic Substitution: Reaction with 1H-1,2,4-triazole under basic conditions to attach the triazole moiety.

-

Aldehyde Introduction: Oxidation or formylation at position 5 of the pyrimidine ring, often using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Key techniques employed during synthesis include refluxing in organic solvents (e.g., dichloromethane or ethanol), thin-layer chromatography (TLC) for reaction monitoring, and recrystallization for purification.

Reaction Mechanisms

The aldehyde group at position 5 participates in condensation reactions, forming Schiff bases with primary amines. This reactivity is exploited in drug design to create derivatives with enhanced bioavailability or target specificity. For example, reaction with hydrazines yields hydrazone derivatives, which are studied for their antimicrobial activity.

Characterization and Analytical Data

Spectroscopic Techniques

Structural confirmation relies on advanced spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks corresponding to the aldehyde proton (~9.8 ppm), aromatic protons of pyrimidine (7.5–8.5 ppm), and triazole protons (8.0–8.3 ppm).

-

¹³C NMR: Signals for the aldehyde carbon (~190 ppm), pyrimidine carbons (150–160 ppm), and triazole carbons (140–145 ppm).

-

-

Infrared Spectroscopy (IR): Strong absorption bands for C=O stretch (~1700 cm⁻¹) and C=N stretches (~1600 cm⁻¹).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 178.15 and fragmentation patterns consistent with the loss of the aldehyde group.

Table 2: Representative Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 9.8 (CHO), δ 8.2 (triazole H) |

| IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |

| MS | [M]⁺ at m/z 178.15 |

Applications in Drug Discovery

Lead Optimization

The aldehyde group serves as a handle for derivatization, enabling the synthesis of:

-

Hydrazones: For antimicrobial agents.

-

Thiosemicarbazones: For anticancer applications.

Case Studies

-

Anti-inflammatory Derivatives: Schiff bases derived from this compound show 40–60% inhibition of COX-2 in vitro.

-

Antiviral Analogues: Modifications at the triazole ring have yielded inhibitors of viral proteases.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from low yields (30–50%) due to side reactions at the aldehyde group. Advances in protecting group strategies or flow chemistry could address this.

Untapped Therapeutic Areas

Preliminary data suggest potential in neurodegenerative diseases (e.g., Alzheimer’s) via β-secretase inhibition, warranting further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume